molecular formula C12H12N2O B10841729 2-Ethylquinoline-8-carboxamide CAS No. 1106785-18-5

2-Ethylquinoline-8-carboxamide

Cat. No.: B10841729
CAS No.: 1106785-18-5
M. Wt: 200.24 g/mol
InChI Key: DFEARBGMUARFKD-UHFFFAOYSA-N
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Description

2-Ethylquinoline-8-carboxamide is a quinoline derivative with a carboxamide functional group at the 8th position and an ethyl group at the 2nd position. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylquinoline-8-carboxamide can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically involves the condensation of 2-aminobenzaldehyde with an appropriate ketone under acidic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of these synthetic routes, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles, such as solvent-free conditions and microwave irradiation, can also be employed to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylquinoline-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-ethylquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 2-Ethylquinoline-8-carboxamide stands out due to its unique combination of an ethyl group and a carboxamide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

1106785-18-5

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-ethylquinoline-8-carboxamide

InChI

InChI=1S/C12H12N2O/c1-2-9-7-6-8-4-3-5-10(12(13)15)11(8)14-9/h3-7H,2H2,1H3,(H2,13,15)

InChI Key

DFEARBGMUARFKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=CC=C2C(=O)N)C=C1

Origin of Product

United States

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